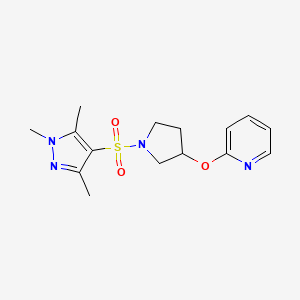

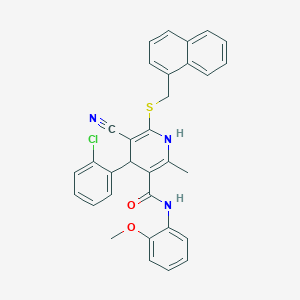

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C32H26ClN3O2S and its molecular weight is 552.09. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Polymer and Material Science Applications

The study on plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes highlighted the potential of incorporating specific molecular structures, such as naphthalene derivatives, into polymers for enhanced scintillation properties without compromising stability. This indicates the relevance of complex molecules in developing materials with desirable optical and stability characteristics for applications in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).

Cancer Research

The exploration of thiophene analogues of known carcinogens, including naphthalene derivatives, for their potential carcinogenicity emphasizes the importance of structural modifications in understanding and potentially mitigating carcinogenic effects. This research contributes to the broader field of medicinal chemistry by assessing how structural changes influence biological activity and safety (Ashby et al., 1978).

Synthesis and Applications of Heterocyclic Compounds

The synthesis and application of 1,4-dihydropyridines, which share a structural motif with the compound , highlight the significance of such structures in medicinal chemistry. These compounds serve as a skeleton for many drugs due to their biological relevance, underscoring the potential pharmaceutical applications of complex molecules with heterocyclic and aromatic components (Sohal, 2021).

Anticancer Drug Development

The search for new types of anticancer drugs with high tumor specificity and reduced toxicity to normal cells underlines the ongoing need for novel compounds with complex structures. The evaluation of various synthesized compounds for their therapeutic efficacy and safety profiles illustrates the application of advanced synthetic chemistry in developing safer and more effective cancer treatments (Sugita et al., 2017).

Environmental and Analytical Chemistry

The review on polychlorinated naphthalenes in aquatic species and human exposure through diet sheds light on the environmental impact of organochlorine compounds. It underscores the need for analytical methods to monitor such compounds in environmental and biological matrices, reflecting the broader context of environmental safety and public health (Domingo, 2004).

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(naphthalen-1-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26ClN3O2S/c1-20-29(31(37)36-27-16-7-8-17-28(27)38-2)30(24-14-5-6-15-26(24)33)25(18-34)32(35-20)39-19-22-12-9-11-21-10-3-4-13-23(21)22/h3-17,30,35H,19H2,1-2H3,(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNOXECKQZYLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2592835.png)

![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)

![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2592841.png)

![Ethyl 2-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}acetylamino)-4,5-dimethy lthiophene-3-carboxylate](/img/structure/B2592849.png)